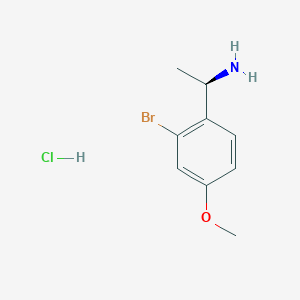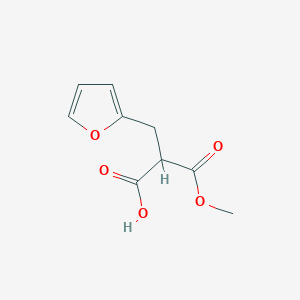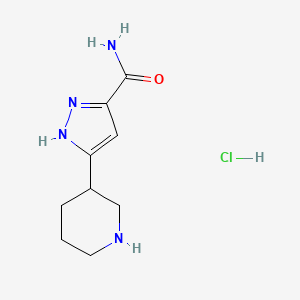
5-(哌啶-3-基)-1H-吡唑-3-甲酰胺盐酸盐
描述
Synthesis Analysis
The synthesis of this compound involves several steps, which may vary depending on the specific method employed. Common synthetic routes include cyclization reactions, condensation, and functional group transformations. Researchers have explored various strategies to access this compound efficiently .
Chemical Reactions Analysis
科学研究应用
抗菌活性
5-(哌啶-3-基)-1H-吡唑-3-甲酰胺盐酸盐: 在抗菌应用中展现出前景。该化合物的衍生物已被合成并评估其对各种细菌菌株的生长抑制作用,包括伤寒沙门氏菌、大肠杆菌和金黄色葡萄球菌。 这些研究突出了哌啶衍生物在对抗细菌感染方面的潜力 .
酶抑制
该化合物已被确定为人类酰基辅酶A:胆固醇O-酰基转移酶-1 (ACAT-1)的潜在抑制剂。抑制ACAT-1具有重要意义,因为它在该酶过表达的疾病(如动脉粥样硬化)中发挥作用。 因此,它可能是治疗此类疾病的干预目标.
抗菌活性
对与5-(哌啶-3-基)-1H-吡唑-3-甲酰胺盐酸盐密切相关的哌啶衍生物的研究包括筛选其抗菌活性。 这些化合物对铜绿假单胞菌、枯草芽孢杆菌和白色念珠菌等微生物显示出中等至显著的活性,表明它们在抗菌治疗中的潜在用途.
纳米材料和催化
已探索使用哌啶衍生物合成纳米材料。 这些纳米材料在各种化学反应中表现出效率,表明哌啶衍生物可以在材料科学中发挥多功能作用,特别是在开发新的催化剂和纳米结构材料方面.
制药应用
对类似于5-(哌啶-3-基)-1H-吡唑-3-甲酰胺盐酸盐的化合物的研究表明,其对增强小鼠记忆能力具有潜在作用。 这表明其在治疗神经系统疾病(如阿尔茨海默病或其他形式的痴呆)方面的潜在应用,这些疾病需要增强记忆力.
中枢神经系统研究
该化合物的类似物是研究通过血清素能机制影响中枢神经系统的药物的新目标。 它们显示出多方向药理活性,这对开发治疗各种精神和神经疾病至关重要 .
作用机制
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that the piperidine ring is essential for chiral optimization .
Pharmacokinetics
It’s known that certain piperidine derivatives have enhanced cns pharmacokinetic properties .
生化分析
Biochemical Properties
5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as γ-aminobutyric acid (GABA) uptake inhibitors and ionotropic glutamate receptors . These interactions are crucial for modulating neurotransmitter levels and receptor activities, which can influence various physiological processes.
Cellular Effects
The effects of 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the uptake of neurotransmitters like GABA, thereby altering neuronal signaling . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent biochemical pathways. For example, this compound has been shown to inhibit GABA uptake by binding to its transporters, thereby increasing the availability of GABA in the synaptic cleft . This mechanism is crucial for its potential therapeutic applications in neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride in animal models vary with different dosages. At lower doses, this compound can modulate neurotransmitter levels and receptor activities without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.
Metabolic Pathways
5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound can influence metabolic flux and metabolite levels by interacting with key enzymes involved in neurotransmitter synthesis and degradation . These interactions are essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues are crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-piperidin-3-yl-1H-pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c10-9(14)8-4-7(12-13-8)6-2-1-3-11-5-6;/h4,6,11H,1-3,5H2,(H2,10,14)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULDLKARSWNDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NN2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride](/img/structure/B1377186.png)
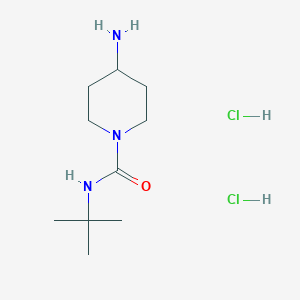


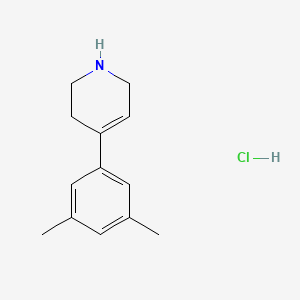
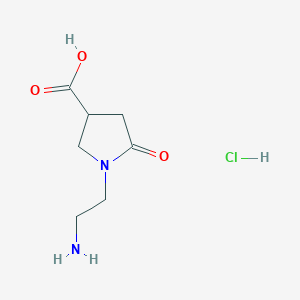
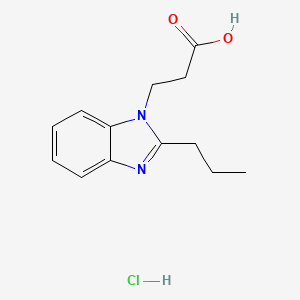
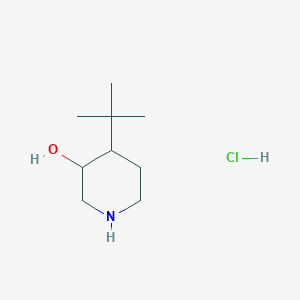
![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)
